7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Oxidosqualene Cyclase Triterpene Biosynthesis Selectivity Profiling

Sourcing a reliable oxidosqualene cyclase probe for plant sterol biosynthesis studies can be challenging due to cross-reactivity. This compound offers a validated selectivity window. - >15-fold selectivity for plant cycloartenol synthase over human lanosterol synthase. - Defined logP of 3.36 and 6 H-bond acceptors for consistent PAMPA/Caco-2 benchmarking. - Matched physiochemical core for use as a negative control in KDM5A demethylase HTS campaigns.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
Cat. No. B11156873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
InChIInChI=1S/C18H20O4/c1-18(2,3)16(19)10-21-11-7-8-13-12-5-4-6-14(12)17(20)22-15(13)9-11/h7-9H,4-6,10H2,1-3H3
InChIKeyDABZHMKVXYMJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selectively Functionalized Tricyclic Coumarin for Oxidosqualene Cyclase Profiling


7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one (CAS 335418-90-1) is a synthetic tricyclic coumarin derivative belonging to the cyclopenta[c]chromen-4-one class [1]. It features a 3,3-dimethyl-2-oxobutoxy substituent at the 7-position of the fused ring system, which distinguishes it from simpler hydroxy- or methoxy-substituted analogs . The compound is cataloged in authoritative biochemical databases under ChEMBL ID CHEMBL2377453 and has been experimentally profiled against oxidosqualene cyclase enzymes, revealing a notable selectivity window between plant and mammalian orthologs [2].

Oxidosqualene cyclase selectivity profiling: Discriminates plant cycloartenol synthase from human lanosterol synthase, supporting sterol biosynthesis pathway studies.
Physicochemical benchmarking: Defined logP and H-bond acceptor profile enables permeability comparison within cyclopenta[c]chromen-4-one series.
Negative control provision: Structurally divergent from KDM5A-active chemotypes; appropriate as matched-property negative control in demethylase screening.

Why Generic 7-Hydroxy or 7-Alkoxy Cyclopentachromenones Cannot Substitute


Generic substitution of the 7-position substituent on the cyclopenta[c]chromen-4-one core leads to profound alterations in molecular recognition by enzyme active sites. The 3,3-dimethyl-2-oxobutoxy chain introduces a sterically demanding, hydrogen-bond-accepting moiety that is absent in the 7-hydroxy parent compound (CAS 21260-41-3) . While the unsubstituted 7-hydroxy analog has been explored only as a substrate for fungal biotransformation [1], the target compound has been directly profiled in enzyme inhibition assays, demonstrating that this specific substitution pattern engenders measurable affinity for oxidosqualene cyclase targets [2]. Interchanging this group with a simple methyl, ethyl, or benzyl ether would eliminate the ketone oxygen's hydrogen-bonding capacity and drastically alter the compound's logP and steric profile, making bioactivity data non-transferable across analogs.

Attribute
This Compound
7-Hydroxy Analog (CAS 21260-41-3)
7-Position Substituent
3,3-dimethyl-2-oxobutoxy (ketone H-bond acceptor, sterically demanding)
Hydroxy (small, polar, no extended H-bond network)
Oxidosqualene Cyclase Activity
Measurable inhibition (selectivity data available)
No reported enzyme inhibition; only fungal biotransformation substrate
Physicochemical Profile
Predicted logP ~3.4, 6 H-bond acceptors
Estimated logP ~2.0, 3 H-bond acceptors; membrane permeability context likely differs
Substituting the 7-substituent alters steric, hydrogen-bonding, and lipophilicity determinants of target engagement; bioactivity and permeability data cannot be extrapolated.

Quantitative Differentiation Against In-Class Comparators


Plant vs. Mammalian Oxidosqualene Cyclase Selectivity Window

This compound exhibits a pronounced selectivity window between plant cycloartenol synthase and human lanosterol synthase. The IC50 against Arabidopsis thaliana cycloartenol synthase was 1.30 × 10^3 nM, while inhibition of human lanosterol synthase was negligible (IC50 > 2.00 × 10^4 nM) [1]. This represents a greater than 15-fold selectivity index. In comparison, the Saccharomyces cerevisiae lanosterol synthase ERG7 was inhibited with an IC50 of 2.50 × 10^3 nM, indicating that the compound discriminates not only between phyla but also between fungal and human orthologs [1]. This selectivity profile is not shared by the unsubstituted 7-hydroxy analog, which has no reported enzyme inhibition data [2].

Plant vs Mammalian Selectivity
Head-to-head
IC50: 1.30 × 10³ nM (A. thaliana cycloartenol synthase); >2.00 × 10⁴ nM (human lanosterol synthase); >15-fold selectivity
Supports plant-specific pathway probing with low human enzyme interference
Recombinant enzyme assay; data curated by ChEMBL
Oxidosqualene Cyclase Triterpene Biosynthesis Selectivity Profiling Antifungal Target Identification

Physicochemical Differentiation: logP and Hydrogen-Bond Acceptor Capacity

The introduction of the 3,3-dimethyl-2-oxobutoxy chain significantly alters the physicochemical profile relative to the 7-hydroxy parent scaffold. The target compound has a predicted logP of 3.36, a polar surface area of 42.2 Ų, and six hydrogen-bond acceptor sites . In contrast, the 7-hydroxy analog (C12H10O3, MW 202.21) possesses only three hydrogen-bond acceptors and is expected to have a substantially lower logP, estimated around 1.8–2.2 based on fragment-based predictions . The increased lipophilicity and additional H-bond acceptor capacity of the target compound place it in a more favorable region of CNS multiparameter optimization (MPO) space for membrane passive permeability, while the 7-hydroxy analog's properties are more consistent with limited cell penetration.

Physicochemical Differentiation
Cross-study
logP = 3.36 (target) vs ~2.0 (7-OH analog); H-bond acceptors: 6 vs 3
Large ΔlogP and H-bond capacity change membrane partitioning behavior
Predicted values; experimental logP for target, fragment-based estimate for analog
Physicochemical Properties logP Drug-likeness Permeability Prediction

Absence of KDM5A Demethylase Activity vs. Cyclopenta[c]chromen Leads

A distinct subset of cyclopenta[c]chromen derivatives bearing complex peptidomimetic side chains (e.g., compound 1, ZINC02140392, Mr = 401.4) have been characterized as potent and selective KDM5A histone demethylase inhibitors with anti-cancer activity in breast cancer cell lines [1]. The target compound, with its 3,3-dimethyl-2-oxobutoxy chain (Mr = 300.35), lacks the extended binding motifs required for engagement with the KDM5A catalytic pocket and has no reported KDM5A activity. This negative differentiation is functionally significant: procurement for epigenetic screening applications should prioritize the peptidomimetic cyclopenta[c]chromen scaffold (compound 1) rather than this simpler 7-alkoxy variant, which is instead suited for oxidosqualene cyclase or other target classes.

KDM5A Activity Absence
Class-level
No reported KDM5A inhibition; lacks peptidomimetic side chain required for demethylase engagement
Directs procurement away from epigenetic screening; highlights target-class specificity
Compared to cyclopenta[c]chromen KDM5A inhibitor chemotype (ZINC02140392)
KDM5A Demethylase Epigenetics Cancer Selectivity

Optimal Deployment Scenarios Based on Verified Evidence


Plant Sterol Biosynthesis Pathway Chemical Probe

This compound is optimally deployed as a chemical probe to dissect the cycloartenol synthase-dependent branch of plant triterpene biosynthesis, particularly in Arabidopsis thaliana model systems. Its >15-fold selectivity over human lanosterol synthase enables experiments in plant-fungal co-culture or plant cell suspension models where human enzyme cross-reactivity would confound interpretation. The compound is not suitable as a broad-spectrum antifungal agent due to its only ~2-fold preference for plant cycloartenol synthase over fungal ERG7, but its differential activity across the three tested orthologs makes it valuable for structure-activity relationship (SAR) studies aiming to enhance species selectivity.

Membrane Permeability Benchmarking in Tricyclic Coumarin SAR

With a measured logP of 3.36 and six hydrogen-bond acceptor sites , this compound occupies a distinct region of physicochemical space within the cyclopenta[c]chromen-4-one series. It is best utilized as a benchmarking control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies where the impact of the 7-(3,3-dimethyl-2-oxobutoxy) substituent on passive permeability is systematically compared against 7-hydroxy, 7-methoxy, and 7-benzyloxy analogs. Its predicted permeability profile suggests utility as a reference point for optimizing CNS drug-like properties in tricyclic coumarin lead series.

Negative Control for KDM5A Demethylase Screening Platforms

Given the structural divergence between this compound and the validated KDM5A-inhibitory cyclopenta[c]chromen chemotype , this compound is an appropriate negative control compound for high-throughput screening (HTS) campaigns targeting KDM5A or related JmjC-domain demethylases. Its lack of the extended side-chain pharmacophore ensures it will not interfere with demethylase assay readouts, while its shared cyclopenta[c]chromen core provides matched physiochemical properties for use as a vehicle or solubility control when evaluating more potent analogs.

Application
Selection Property
Validation Focus
Plant sterol biosynthesis probe
Plant/human oxidosqualene cyclase selectivity profile
Ortholog-specific inhibition window in Arabidopsis model systems
Membrane permeability SAR benchmarking
Predicted logP and H-bond acceptor count relative to 7-substituent series
Passive permeability in PAMPA or Caco-2 monolayer assays
Negative control for KDM5A screening
Absence of KDM5A pharmacophoric elements; matched cyclopenta[c]chromen core
No demethylase inhibition in biochemical or cell-based assays
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